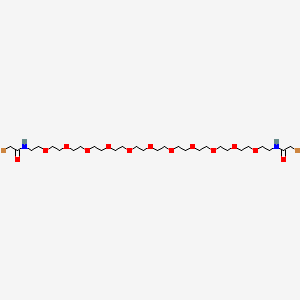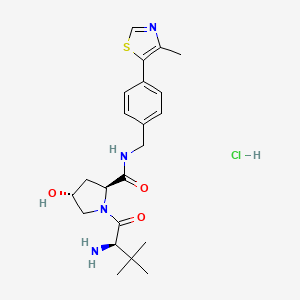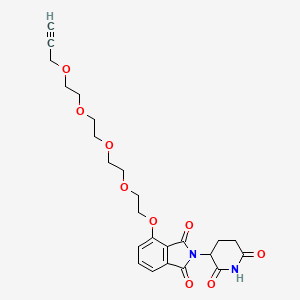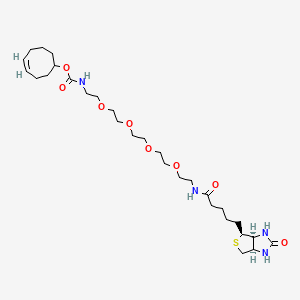
TCO-PEG4-biotin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TCO-PEG4-biotin: is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a versatile compound that combines the properties of trans-cyclooctene (TCO) and biotin, connected via a four-unit polyethylene glycol (PEG4) spacer. This compound is particularly useful in bioconjugation and click chemistry applications due to its ability to form stable conjugates with proteins and other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TCO-PEG4-biotin typically involves the following steps:
Activation of TCO: Trans-cyclooctene is activated by reacting with a suitable reagent to introduce a functional group that can further react with PEG4.
PEGylation: The activated TCO is then reacted with a PEG4 derivative to form TCO-PEG4.
Biotinylation: Finally, the TCO-PEG4 is conjugated with biotin under mild conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions:
Click Chemistry: TCO-PEG4-biotin undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) and inverse-electron-demand Diels-Alder (iEDDA) reactions. .
Bioconjugation: The biotin moiety allows for strong binding to streptavidin, making it useful for labeling and purification applications.
Common Reagents and Conditions:
SPAAC Reactions: Typically involve azide-functionalized molecules and occur in aqueous conditions.
iEDDA Reactions: Involve tetrazine-functionalized molecules and also occur in aqueous conditions.
Major Products:
Biotinylated Conjugates: Formed through the reaction of this compound with azide or tetrazine-functionalized molecules.
Dihydropyridazine Linkages: Formed as a result of iEDDA reactions
Scientific Research Applications
Chemistry:
Synthesis of PROTACs: TCO-PEG4-biotin is used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells
Biology:
Protein Labeling: The biotin moiety allows for the labeling of proteins, facilitating their detection and purification using streptavidin-based methods
Medicine:
Targeted Drug Delivery: this compound can be used to deliver drugs specifically to cells that overexpress biotin receptors, enhancing the efficacy and reducing the side effects of the drugs.
Industry:
Mechanism of Action
Molecular Targets and Pathways: TCO-PEG4-biotin exerts its effects primarily through bioconjugation and click chemistry reactions. The biotin moiety targets biotin receptors on cells, facilitating the delivery of conjugated molecules. The TCO moiety participates in SPAAC and iEDDA reactions, enabling the formation of stable conjugates with azide or tetrazine-functionalized molecules .
Comparison with Similar Compounds
TCO-PEG3-biotin: Similar structure but with a three-unit PEG spacer.
TCO-PEG4-NHS ester: Contains an N-hydroxysuccinimide ester instead of biotin.
TCO-PEG4-VC-PAB-MMAE: A conjugate used in antibody-drug conjugates (ADCs).
Uniqueness: TCO-PEG4-biotin is unique due to its combination of TCO and biotin, connected via a PEG4 spacer. This structure provides both the reactivity of TCO for click chemistry and the strong binding affinity of biotin for streptavidin, making it highly versatile for various applications .
Properties
IUPAC Name |
[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50N4O8S/c34-26(11-7-6-10-25-27-24(22-42-25)32-28(35)33-27)30-12-14-37-16-18-39-20-21-40-19-17-38-15-13-31-29(36)41-23-8-4-2-1-3-5-9-23/h1-2,23-25,27H,3-22H2,(H,30,34)(H,31,36)(H2,32,33,35)/b2-1+/t23?,24-,25-,27-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADGBCNDNVFPDA-FPXJCXPPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50N4O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


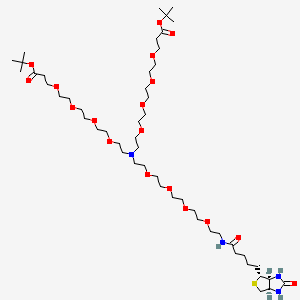



![3-[2-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B8114382.png)
![(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B8114388.png)
![[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8114402.png)

